GR24

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

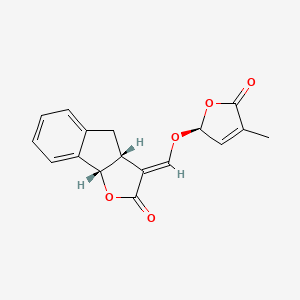

IUPAC Name |

(3E,3aR,8bS)-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-4,8b-dihydro-3aH-indeno[1,2-b]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9-6-14(21-16(9)18)20-8-13-12-7-10-4-2-3-5-11(10)15(12)22-17(13)19/h2-6,8,12,14-15H,7H2,1H3/b13-8+/t12-,14+,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSDUVBUZOUAOQ-IMBONUEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=CC=CC=C4C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=CC=CC=C4[C@H]3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76974-79-3 |

Source

|

| Record name | GR 24 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076974793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Mechanism of Action of GR24: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GR24, a synthetic analog of strigolactones, has emerged as a critical tool for dissecting the intricate signaling cascade of this class of phytohormones. This technical guide provides a comprehensive overview of the molecular mechanism of this compound action, from its perception by the α/β-hydrolase receptor, DWARF14 (D14), to the downstream signaling events that regulate plant development. This document details the core processes of receptor binding, enzymatic hydrolysis, formation of the D14-D3/MAX2-SMXL signaling complex, and the subsequent ubiquitination and degradation of SMXL transcriptional repressors. Quantitative data on binding affinities and effective concentrations are presented, alongside detailed protocols for key experimental assays. Visual diagrams of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this crucial biological process.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play a pivotal role in regulating various aspects of plant growth and development, including shoot branching, root architecture, and responses to environmental cues. This compound is a widely used synthetic SL analog that mimics the biological activity of natural SLs, making it an invaluable chemical probe for elucidating the SL signaling pathway.[1] Understanding the precise mechanism of action of this compound is fundamental for both basic plant biology research and the development of novel agrochemicals to improve crop performance.

The Core Mechanism: From Perception to Response

The canonical SL signaling pathway, as elucidated through studies utilizing this compound, involves a series of tightly regulated molecular events culminating in changes in gene expression. The key steps are outlined below.

Perception and Hydrolysis by the D14 Receptor

The primary receptor for this compound is DWARF14 (D14), a member of the α/β-hydrolase superfamily.[2] this compound binds to a hydrophobic pocket within the D14 protein.[2] Upon binding, D14 catalyzes the hydrolysis of this compound, cleaving the molecule into its ABC-ring and a reactive D-ring-derived intermediate. This hydrolysis is a critical step for receptor activation and is characterized by a very slow turnover rate, with approximately one molecule of this compound hydrolyzed per molecule of D14 every three minutes.[2]

Conformational Change and Complex Formation

The binding and hydrolysis of this compound induce a conformational change in the D14 receptor. This change is essential for its subsequent interaction with the F-box protein DWARF3 (D3) in rice or its ortholog MORE AXILLARY GROWTH 2 (MAX2) in Arabidopsis.[3] The this compound-activated D14, D3/MAX2, and a substrate repressor protein of the SMAX1-LIKE (SMXL) family form a ternary complex.[4]

Ubiquitination and Degradation of SMXL Repressors

D3/MAX2 is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[3] The formation of the D14-D3/MAX2-SMXL complex in the presence of this compound leads to the polyubiquitination of the SMXL protein.[1] Ubiquitinated SMXL proteins are then targeted for degradation by the 26S proteasome.[1][5]

Derepression of Downstream Genes

SMXL proteins act as transcriptional repressors. Their degradation relieves the repression of downstream target genes, leading to the physiological responses associated with strigolactone signaling, such as the inhibition of shoot branching.[4]

Quantitative Data

Binding Affinities of this compound to D14/HTL Receptors

The binding affinity of this compound to its receptors has been quantified for several plant species. The equilibrium dissociation constant (KD) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| Receptor Protein | Plant Species | KD (µM) | Reference |

| VvD14c | Vitis vinifera | 0.00565 | [6] |

| ShHTL7 | Striga hermonthica | 0.93 ± 0.17 | [7] |

| AtD14 | Arabidopsis thaliana | Sub-micromolar range | [8] |

| OsD14 | Oryza sativa | Sub-micromolar range | [8] |

Effective Concentrations of this compound in Biological Assays

The biological activity of this compound is concentration-dependent. The following table summarizes the effective concentrations of this compound used in common bioassays.

| Assay | Plant Species | This compound Concentration | Effect | Reference |

| Hypocotyl Growth Inhibition | Arabidopsis thaliana | 3 µM | Significant reduction in hypocotyl length | [9] |

| Hypocotyl Growth Inhibition | Arabidopsis thaliana | 10 µM | Inhibition of hypocotyl elongation | [10] |

| Hypocotyl Growth Inhibition | Arabidopsis thaliana | 25 µM | Strong inhibition of hypocotyl elongation | [9] |

| D14-D3 Interaction (AlphaScreen) | Oryza sativa / Arabidopsis thaliana | 10 µM | Induction of protein-protein interaction | [3] |

| SMXL Protein Degradation | Arabidopsis thaliana | 1 µM (GR245DS) | Decline in SMAX1D2-LUC bioluminescence | [11] |

Experimental Protocols

Recombinant Protein Expression and Purification

Objective: To produce purified D14, MAX2, and SMXL proteins for in vitro assays.

Protocol:

-

Cloning: The coding sequences of D14, MAX2, and SMXL genes are cloned into an appropriate expression vector (e.g., pET-28a for His-tag fusion or pGEX for GST-tag fusion).

-

Transformation: The expression plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic. The starter culture is then used to inoculate a larger volume of expression medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.4–0.8.[12]

-

Induction: Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated for several hours at a lower temperature (e.g., 16-25°C) to improve protein solubility.[12]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). The cells are lysed by sonication on ice.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or Glutathione agarose for GST-tagged proteins).

-

Washing and Elution: The column is washed with a wash buffer containing a low concentration of the competing agent (e.g., 20-40 mM imidazole for His-tagged proteins). The bound protein is then eluted with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole for His-tagged proteins).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring absorbance at 280 nm.[13]

AlphaScreen Assay for D14-MAX2 Interaction

Objective: To quantitatively measure the this compound-dependent interaction between D14 and MAX2 in vitro.

Protocol:

-

Protein Preparation: Purified His-tagged D14 and GST-tagged MAX2 proteins are used.

-

Reaction Setup: Reactions are set up in a 384-well plate. Each well contains:

-

His-D14 protein (final concentration in the nM to µM range)

-

GST-MAX2 protein (final concentration in the nM to µM range)

-

This compound or DMSO (vehicle control) at various concentrations

-

AlphaScreen buffer (e.g., 50 mM MOPS, pH 7.4, 50 mM NaF, 50 mM CHAPS, 0.1% BSA)

-

-

Incubation: The plate is incubated at room temperature for 30-60 minutes to allow for protein interaction.

-

Bead Addition: A mixture of Ni-NTA coated Acceptor beads and Streptavidin-coated Donor beads (if using biotinylated GST antibody) or anti-GST Acceptor beads is added to each well in the dark.

-

Final Incubation: The plate is incubated in the dark at room temperature for 1-2 hours.

-

Signal Detection: The AlphaScreen signal is read using an appropriate plate reader (e.g., EnVision). The signal is generated when the Donor and Acceptor beads are brought into close proximity due to the interaction between D14 and MAX2.[14][15]

In Vivo Ubiquitination Assay

Objective: To detect the this compound-induced ubiquitination of SMXL proteins in plant cells.

Protocol:

-

Plant Material: Arabidopsis seedlings or protoplasts expressing a tagged version of the SMXL protein of interest (e.g., SMXL6-GFP) are used.

-

This compound Treatment: Seedlings or protoplasts are treated with this compound (e.g., 10 µM) or a mock solution for a specific time course (e.g., 10-60 minutes). To inhibit proteasomal degradation and allow accumulation of ubiquitinated proteins, a proteasome inhibitor such as MG132 (e.g., 50 µM) is often added prior to this compound treatment.[16]

-

Protein Extraction: Total proteins are extracted from the plant material using an extraction buffer containing protease and deubiquitinase inhibitors.

-

Immunoprecipitation: The tagged SMXL protein is immunoprecipitated from the total protein extract using an antibody against the tag (e.g., anti-GFP antibody) coupled to magnetic or agarose beads.

-

Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with an anti-ubiquitin antibody to detect polyubiquitinated SMXL proteins. A high-molecular-weight smear is indicative of polyubiquitination. The membrane can also be probed with an antibody against the SMXL protein tag to confirm successful immunoprecipitation.[17]

Arabidopsis Hypocotyl Growth Inhibition Assay

Objective: To assess the biological activity of this compound by measuring its effect on hypocotyl elongation in Arabidopsis seedlings.

Protocol:

-

Seed Sterilization and Plating: Arabidopsis thaliana seeds (e.g., Col-0 wild type and max2 mutant) are surface-sterilized and plated on Murashige and Skoog (MS) agar (B569324) medium supplemented with different concentrations of this compound (e.g., 0, 1, 3, 10, 25 µM) or a vehicle control (e.g., acetone).[18]

-

Stratification: The plates are stratified at 4°C in the dark for 2-4 days to synchronize germination.

-

Growth Conditions: The plates are transferred to a growth chamber with a long-day photoperiod (e.g., 16 hours light / 8 hours dark) at a constant temperature (e.g., 22°C).

-

Measurement: After a set period of growth (e.g., 5-7 days), the seedlings are imaged using a scanner or a microscope. The length of the hypocotyls is measured using image analysis software such as ImageJ.

-

Data Analysis: The average hypocotyl length and standard deviation are calculated for each treatment and genotype. The data can be plotted to generate a dose-response curve.[9]

Visualizations

Signaling Pathways

Caption: The this compound signaling pathway.

Experimental Workflows

References

- 1. Strigolactones Regulate Plant Growth in Arabidopsis via Degradation of the DWARF53-Like Proteins SMXL6, 7, and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Destabilization of strigolactone receptor DWARF14 by binding of ligand and E3-ligase signaling effector DWARF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strigolactone-induced degradation of SMXL7 and SMXL8 contributes to gibberellin- and auxin-mediated fiber cell elongation in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The strigolactone receptor D14 targets SMAX1 for degradation in response to this compound treatment and osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neb.com [neb.com]

- 13. youtube.com [youtube.com]

- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]

- 17. docs.abcam.com [docs.abcam.com]

- 18. Frontiers | this compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

GR24 as a Synthetic Strigolactone Analog: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of GR24, a widely used synthetic analog of strigolactones (SLs). It is intended for researchers, scientists, and drug development professionals working in plant biology, agricultural biotechnology, and related fields. This document covers the chemical properties of this compound, its mechanism of action as a mimic of natural strigolactones, and its diverse applications in scientific research. Detailed experimental protocols for key bioassays are provided, along with a comprehensive summary of quantitative data on its bioactivity. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows using the DOT language for clear and concise representation.

Introduction

Strigolactones (SLs) are a class of carotenoid-derived plant hormones that play crucial roles in regulating various aspects of plant growth and development.[1] Initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche, SLs are now recognized for their fundamental roles in controlling shoot branching, root architecture, and symbiotic interactions with arbuscular mycorrhizal fungi.[1][2] The low abundance of natural SLs in plants has necessitated the development of synthetic analogs for research purposes.[3] Among these, this compound has emerged as the most widely used and studied synthetic strigolactone analog due to its high bioactivity and commercial availability.[4]

This compound is a racemic mixture of two enantiomeric pairs, with the GR245DS stereoisomer mimicking the structure of 5-deoxystrigol (B197688), a natural strigolactone.[5][6] Its ability to elicit a wide range of SL responses has made it an invaluable tool for dissecting the strigolactone signaling pathway and understanding its physiological effects.

Chemical Properties and Stereoisomers

This compound is a butenolide-containing compound with the chemical formula C₁₇H₁₄O₅ and a molecular weight of 298.29 g/mol .[7] The synthesis of this compound typically results in a racemic mixture containing four stereoisomers due to two chiral centers.[8] These stereoisomers exhibit differential bioactivity, highlighting the stereospecificity of the strigolactone perception machinery.[9]

The four main stereoisomers are:

-

GR245DS : The (+)-enantiomer that mimics the configuration of natural 5-deoxystrigol and is primarily perceived by the DWARF14 (D14) receptor.[6][10]

-

GR24ent-5DS : The (-)-enantiomer of 5-deoxystrigol, which is recognized by the KARRIKIN INSENSITIVE 2 (KAI2) receptor.[9][10]

-

GR244DO : An analog of 4-deoxyorobanchol.[10]

-

GR24ent-4DO : The enantiomer of GR244DO.[10]

The differential activity of these stereoisomers provides a powerful tool to dissect the distinct signaling pathways mediated by D14 and KAI2.[9]

Mechanism of Action: The D14/KAI2 Signaling Pathway

This compound, like natural strigolactones, is perceived by α/β-hydrolase receptors.[11] In angiosperms, two main receptors are involved: DWARF14 (D14), the primary receptor for canonical strigolactones, and KARRIKIN INSENSITIVE 2 (KAI2), which perceives karrikins (smoke-derived compounds) and some non-canonical SLs, including the ent-5DS stereoisomer of this compound.[12][13][14]

The binding of this compound to the catalytic pocket of D14 induces a conformational change in the receptor, which promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2) and members of the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family of transcriptional repressors (specifically SMXL6, SMXL7, and SMXL8 in Arabidopsis).[15][16] This interaction leads to the ubiquitination and subsequent degradation of the SMXL proteins by the 26S proteasome.[15] The removal of these repressors allows for the expression of downstream target genes that regulate various developmental processes, such as the inhibition of shoot branching.

The signaling pathway initiated by the binding of GR24ent-5DS to KAI2 also involves MAX2 but targets different SMXL proteins (SMAX1 and SMXL2) for degradation, leading to distinct physiological responses, such as the regulation of seed germination and seedling development.[16]

Signaling Pathway Diagram

Caption: this compound perception and signaling through the D14 receptor.

Quantitative Data on this compound Bioactivity

The following tables summarize quantitative data on the effects of this compound and its stereoisomers on various plant developmental processes.

Table 1: Effect of this compound Stereoisomers on Arabidopsis Seed Germination

| Compound | Concentration (µM) | Germination (%) | Reference |

| Mock | 0 | 10 ± 5 | [9] |

| GR245DS | 1 | 12 ± 6 | [9] |

| GR24ent-5DS | 1 | 85 ± 8 | [9] |

| GR244DO | 1 | 15 ± 7 | [9] |

| GR24ent-4DO | 1 | 13 ± 5 | [9] |

| KAR₁ | 1 | 90 ± 5 | [9] |

Table 2: Concentration-Dependent Effect of this compound on Arabidopsis Primary Root Length and Lateral Root Density

| Genotype | This compound Concentration (µM) | Primary Root Length (% of Control) | Lateral Root Density (% of Control) | Reference |

| Wild-type (Col-0) | 1.25 | 115 ± 5 | - | [17] |

| Wild-type (Col-0) | 2.5 | 125 ± 6 | 75 ± 8 | [17][18] |

| Wild-type (Col-0) | 5.0 | 90 ± 7 | 60 ± 7 | [18] |

| Wild-type (Col-0) | 10.0 | 70 ± 8 | 55 ± 9 | [18] |

| max2-1 | 2.5 | 102 ± 5 | 98 ± 6 | [18] |

Table 3: Binding Affinity of this compound to the D14 Receptor

| Ligand | Receptor | Method | Kd / IC50 (µM) | Reference |

| [³H]-GR24 | Rice D14 | Scintillation Proximity Assay | IC₅₀ = 2.5 | [19] |

| (±)-GR24 | Arabidopsis D14 | Intrinsic Protein Fluorescence | Kd = 1.8 ± 0.3 | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Arabidopsis Seed Germination Assay

Objective: To determine the effect of this compound on seed germination.

Materials:

-

Arabidopsis thaliana seeds (e.g., ecotype Landsberg erecta)

-

Petri dishes (6 cm)

-

Filter paper

-

This compound stock solution (10 mM in acetone)

-

Murashige and Skoog (MS) medium, 0.5x, with 0.8% (w/v) agar (B569324)

-

Sterile water

-

Ethanol (B145695) (70%)

-

Bleach solution (e.g., 20% commercial bleach)

-

Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

-

Seed Sterilization:

-

Place seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% ethanol and vortex for 1 minute.

-

Remove ethanol and add 1 mL of bleach solution. Vortex for 5-10 minutes.

-

Wash seeds 5 times with sterile water.

-

-

Plating:

-

Prepare MS agar plates containing the desired concentrations of this compound (e.g., 0, 1, 5, 10 µM). Add this compound from the stock solution to the molten agar after it has cooled to ~50°C.

-

Resuspend sterilized seeds in 0.1% sterile agar solution and pipette onto the plates.

-

-

Stratification:

-

Wrap the plates in aluminum foil and store at 4°C for 3 days to break dormancy.

-

-

Germination:

-

Transfer the plates to a growth chamber.

-

Score germination (radicle emergence) daily for 7 days.

-

-

Data Analysis:

-

Calculate the germination percentage for each treatment.

-

Root Architecture Analysis in Arabidopsis

Objective: To quantify the effect of this compound on primary root length and lateral root density.

Materials:

-

Arabidopsis thaliana seedlings

-

Square Petri dishes (12x12 cm)

-

MS medium (as above)

-

This compound stock solution

-

Ruler or digital scanner

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Seedling Growth:

-

Grow sterilized seeds on vertical square Petri dishes containing MS medium with different concentrations of this compound.

-

-

Imaging:

-

After a specified growth period (e.g., 10-14 days), scan the plates at high resolution.

-

-

Measurement:

-

Use ImageJ or similar software to measure the length of the primary root.

-

Count the number of emerged lateral roots.

-

Calculate lateral root density (number of lateral roots per cm of primary root).

-

Hypocotyl Elongation Assay

Objective: To assess the inhibitory effect of this compound on hypocotyl elongation.

Materials:

-

Arabidopsis thaliana seeds

-

Petri dishes

-

MS medium

-

This compound stock solution

-

Growth chamber with controlled light conditions (e.g., continuous white, red, blue, or dark)

Procedure:

-

Plating and Stratification: As described in the seed germination assay.

-

Growth Conditions:

-

After stratification, expose plates to light for 4-6 hours to induce germination.

-

Wrap plates in aluminum foil for dark treatment or place under specific light conditions.

-

-

Measurement:

-

After 4-5 days, carefully remove seedlings and place them on a flat surface.

-

Scan or photograph the seedlings and measure the hypocotyl length using ImageJ.

-

Visualizations of Experimental Workflows

Seed Germination Assay Workflow

Caption: Workflow for the Arabidopsis seed germination assay with this compound.

Protein-Protein Interaction (Yeast Two-Hybrid) Workflow

Caption: Workflow for Yeast Two-Hybrid analysis of this compound-dependent protein interactions.

Conclusion

This compound is an indispensable tool for research in strigolactone biology. Its well-characterized chemical properties, stereoisomers with distinct bioactivities, and its ability to faithfully mimic the action of natural strigolactones have greatly advanced our understanding of SL perception, signaling, and physiological function. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers aiming to utilize this compound in their studies. Future research will likely focus on leveraging this compound and its analogs to further elucidate the intricate regulatory networks governed by strigolactones and to develop novel applications in agriculture and beyond.

References

- 1. microscopy.tamu.edu [microscopy.tamu.edu]

- 2. Hormone interactions and regulation of PsPK2::GUS compared with DR5::GUS and PID::GUS in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. takara.co.kr [takara.co.kr]

- 4. medium.com [medium.com]

- 5. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational Dynamics of the D53−D3−D14 Complex in Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. mdpi.com [mdpi.com]

- 10. DOT Language | Graphviz [graphviz.org]

- 11. devtoolsdaily.com [devtoolsdaily.com]

- 12. researchgate.net [researchgate.net]

- 13. conferences.koyauniversity.org [conferences.koyauniversity.org]

- 14. carltonlab.com [carltonlab.com]

- 15. academic.oup.com [academic.oup.com]

- 16. SMAX1-LIKE7 Signals from the Nucleus to Regulate Shoot Development in Arabidopsis via Partially EAR Motif-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. The strigolactone receptor D14 targets SMAX1 for degradation in response to this compound treatment and osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Activity of GR24 in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR24, a synthetic analog of strigolactones (SLs), has emerged as a pivotal tool in the study of plant development and physiology. Strigolactones are a class of plant hormones that regulate a wide array of processes, including shoot branching, root architecture, and responses to environmental stimuli.[1][2][3] Due to the low abundance of natural strigolactones, the synthetic and stable analog this compound is widely utilized in research to elucidate the molecular mechanisms of SL action.[4][5] This technical guide provides an in-depth overview of the biological activity of this compound in plants, focusing on its signaling pathways, physiological effects, and experimental applications.

Core Signaling Pathway of this compound

The perception and signaling of this compound, mimicking natural strigolactones, involve a core pathway centered around the α/β-hydrolase DWARF14 (D14) and the F-box protein MORE AXILLARY GROWTH 2 (MAX2).[1][6] The process begins with the binding and hydrolysis of this compound by D14. This interaction induces a conformational change in D14, allowing it to interact with MAX2. MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The formation of the D14-GR24-MAX2 complex leads to the ubiquitination and subsequent degradation of transcriptional repressors from the SUPPRESSOR OF MAX2 1-LIKE (SMXL) family. The degradation of SMXL proteins de-represses the expression of downstream target genes, ultimately leading to various physiological responses.[7]

Physiological Effects of this compound

Exogenous application of this compound has been shown to influence a wide range of developmental processes in plants.

Regulation of Shoot Architecture

One of the most well-characterized roles of strigolactones, and by extension this compound, is the inhibition of shoot branching or tillering. By suppressing the outgrowth of axillary buds, this compound helps to maintain apical dominance. This effect is often studied in Arabidopsis thaliana and pea mutants with excessive branching phenotypes, where the application of this compound can rescue the wild-type phenotype.[1]

Modulation of Root System Architecture

The effect of this compound on root development is complex and often dependent on the concentration and the plant's nutritional status. Generally, this compound can influence primary root length, lateral root formation, and root hair elongation.[3][8] It has been observed that lower concentrations of this compound can promote primary root elongation, while higher concentrations can be inhibitory.[8] Furthermore, this compound interacts with auxin to modulate lateral root development.[8]

Stimulation of Mycorrhizal Symbiosis

In the rhizosphere, strigolactones exuded by plant roots act as signaling molecules to stimulate the germination of symbiotic arbuscular mycorrhizal (AM) fungi spores and promote their hyphal branching.[9] this compound has been shown to mimic this effect, stimulating the energy metabolism of AM fungi, which is a crucial step in establishing the symbiotic relationship that benefits the plant through enhanced nutrient uptake.[9]

Role in Stress Responses

Recent studies have highlighted the role of this compound in mediating plant responses to various abiotic stresses, including drought, salinity, and nutrient deficiency.[2][10][11] Application of this compound can enhance tolerance to these stresses by modulating physiological and biochemical processes such as photosynthesis, stomatal conductance, and antioxidant enzyme activities.[10][11][12]

Quantitative Data on this compound Activity

The effective concentration of this compound varies depending on the plant species, the specific biological process being investigated, and the experimental conditions. The following tables summarize some of the reported effective concentrations of this compound.

| Plant Species | Biological Process | Effective this compound Concentration | Reference |

| Arabidopsis thaliana | Hypocotyl elongation inhibition | 3 µM - 25 µM | [13][14] |

| Arabidopsis thaliana | Primary root length modulation | 1.25 µM - 10 µM | [8] |

| Arabidopsis thaliana | Somatic embryogenesis enhancement | 10 nM - 50 nM | [1][15] |

| Glycyrrhiza uralensis (Licorice) | Growth promotion under low phosphorus | 10 µM | [2] |

| Cucumis sativus (Cucumber) | Alleviation of salt stress on seed germination | 1 µM - 20 µM | [16] |

| Helianthus annuus (Sunflower) | Regulation of photosynthetic attributes under salinity | 0.01 mg L⁻¹ | [11][12] |

| Artemisia annua | Enhancement of growth and artemisinin (B1665778) production | 4 µM | [17] |

Experimental Protocols

Preparation of this compound Stock Solution

A common method for preparing a this compound stock solution for in vitro and in planta experiments is as follows:

-

Reagent : rac-GR24 powder.

-

Solvent : Anhydrous acetone (B3395972) or ethanol.[13][18]

-

Procedure :

-

Dissolve a known weight of this compound in the solvent to achieve a high concentration stock solution (e.g., 1 mM or 10 mM).[13][18]

-

Store the stock solution at -20°C in a tightly sealed, light-protected container.

-

For working solutions, dilute the stock solution with the appropriate solvent or culture medium to the desired final concentration immediately before use.[13]

-

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of this compound on the growth and development of licorice under low phosphorus stress [PeerJ] [peerj.com]

- 3. A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond [frontiersin.org]

- 6. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Potential of the Synthetic Strigolactone Analogue this compound for the Maintenance of Photosynthesis and Yield in Winter Wheat under Drought: Investigations on the Mechanisms of Action and Delivery Modes | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | this compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 14. This compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthetic Strigolactone this compound Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Strigolactone Alleviates the Adverse Effects of Salt Stress on Seed Germination in Cucumber by Enhancing Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exogenous Strigolactone (this compound) Positively Regulates Growth, Photosynthesis, and Improves Glandular Trichome Attributes for Enhanced Artemisinin Production in Artemisia annua - PMC [pmc.ncbi.nlm.nih.gov]

- 18. plantsuccess.org [plantsuccess.org]

The GR24 Signaling Pathway in Arabidopsis: A Technical Guide for Researchers

Abstract

The synthetic strigolactone analog, GR24, has become an indispensable tool for dissecting the strigolactone (SL) signaling pathway in the model organism Arabidopsis thaliana. This technical guide provides an in-depth overview of the core this compound signaling cascade, from perception to downstream transcriptional and physiological responses. It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the key molecular players and the experimental methodologies used to investigate this crucial plant hormone pathway. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the signaling pathway and associated research workflows to facilitate a deeper understanding and further investigation into this complex biological system.

Core Signaling Pathway

The this compound signaling pathway in Arabidopsis is initiated by the perception of this compound by the α/β-hydrolase receptor, DWARF14 (D14). In the presence of this compound, D14 undergoes a conformational change that promotes its interaction with the F-box protein MORE AXILLARY GROWTH 2 (MAX2), a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1][2] This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) transcriptional repressors, specifically SMXL6, SMXL7, and SMXL8, to the SCFMAX2 complex.[2] Subsequently, the SMXL proteins are polyubiquitinated and targeted for degradation by the 26S proteasome.[3][4][5] The degradation of these repressors relieves the transcriptional repression of downstream target genes, such as BRANCHED 1 (BRC1), leading to the regulation of various developmental processes, including the inhibition of shoot branching and modulation of root system architecture.[3]

Quantitative Data

The following tables summarize key quantitative data related to the this compound signaling pathway in Arabidopsis.

Table 1: Binding Affinities of this compound and its Stereoisomers to D14 and KAI2

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| (±)-GR24 | AtD14 | Intrinsic Protein Fluorescence | ~22.0 µM | [6] |

| (-)-GR24 | PsKAI2A | Intrinsic Fluorescence | 115.40 ± 9.87 μM | [7] |

| (-)-GR24 | PsKAI2B | Intrinsic Fluorescence | 89.43 ± 12.13 μM | [7] |

Note: Data for pea (Pisum sativum) KAI2 proteins are included due to their homology and relevance to understanding stereospecificity.

Table 2: Concentration-Dependent Effects of this compound on Arabidopsis Root System Architecture

| This compound Concentration (µM) | Effect on Primary Root Length (in wild-type) | Effect on Lateral Root Density (LRD) (in wild-type) | Reference |

| 1.25 | Increase | No significant effect | [8] |

| 2.5 | Increase | Reduction | [8] |

| 5.0 | Decrease | Reduction | [8] |

| 10.0 | Decrease | Reduction (MAX2-independent) | [8] |

Table 3: Time-Course of this compound-Induced Changes in SMXL Protein Levels and Target Gene Expression

| Treatment | Time Point | Protein/Gene | Fold Change/Response | Reference |

| 2 µM rac-GR24 | 10 min | SMXL6-GFP Ubiquitination | Detected | [4] |

| 2 µM rac-GR24 | 10 min, 30 min, 1 hr, 2 hr | SMXL6-GFP Degradation | Progressive degradation | [4] |

| 2 µM GR244DO | 20 min | SMXL2-GFP Degradation | Significant degradation | [1] |

| 1 µM rac-GR24 | 20 min | BRC1 Expression | ~2-fold increase | [9] |

| 1 µM rac-GR24 | 180 min | BRC1 Expression | ~4-fold increase | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Yeast Two-Hybrid (Y2H) Assay for D14-MAX2 Interaction

This protocol is adapted for testing the this compound-dependent interaction between AtD14 and AtMAX2.

Materials:

-

Yeast strains: AH109 or Y2H Gold

-

Vectors: pGBKT7 (bait) and pGADT7 (prey)

-

AtD14 and AtMAX2 coding sequences

-

Yeast transformation kit

-

SD medium and dropout supplements (-Leu, -Trp, -His, -Ade)

-

rac-GR24 stock solution (e.g., 10 mM in DMSO)

-

X-α-Gal

Procedure:

-

Vector Construction: Clone the full-length coding sequence of AtD14 into the pGBKT7 vector (to create a fusion with the GAL4 DNA-binding domain) and the full-length coding sequence of AtMAX2 into the pGADT7 vector (to create a fusion with the GAL4 activation domain).

-

Yeast Transformation: Co-transform the pGBKT7-D14 and pGADT7-MAX2 plasmids into the competent yeast cells following the manufacturer's protocol. As negative controls, co-transform each construct with the corresponding empty vector.

-

Selection of Transformants: Plate the transformed yeast cells on SD/-Leu/-Trp medium and incubate at 30°C for 2-4 days until colonies appear.

-

Interaction Assay:

-

Pick individual colonies and streak them onto selection media:

-

SD/-Leu/-Trp (control for growth)

-

SD/-Leu/-Trp/-His (medium stringency selection)

-

SD/-Leu/-Trp/-His/-Ade (high stringency selection)

-

-

For testing this compound-dependency, prepare selection plates containing a final concentration of 1-5 µM rac-GR24 (and a corresponding DMSO control).

-

-

β-galactosidase Assay (Optional): Perform a colony-lift filter assay using X-α-Gal to qualitatively assess the interaction strength based on the development of blue color.

-

Analysis: Growth on the selective media (and development of blue color) indicates a positive interaction between D14 and MAX2, which is expected to be enhanced in the presence of this compound.

Co-immunoprecipitation (Co-IP) of D14 and SMXL7 from Arabidopsis Seedlings

This protocol describes the in vivo interaction of D14 and SMXL7.

Materials:

-

Arabidopsis seedlings (e.g., 10-day-old) expressing tagged versions of D14 (e.g., GFP-D14) and SMXL7 (e.g., HA-SMXL7).

-

Liquid nitrogen

-

Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

-

Antibody against one of the tags (e.g., anti-GFP)

-

Protein A/G magnetic beads

-

Wash buffer (Co-IP buffer with lower Triton X-100 concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Antibodies for western blotting (e.g., anti-GFP and anti-HA)

Procedure:

-

Protein Extraction: Harvest and freeze ~1 g of seedlings in liquid nitrogen. Grind to a fine powder and resuspend in 2 ml of Co-IP buffer.

-

Lysis and Clarification: Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Immunoprecipitation: Add the primary antibody (e.g., anti-GFP) to the protein extract and incubate for 2-4 hours at 4°C with gentle rotation.

-

Bead Incubation: Add pre-washed protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer.

-

Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against both tags (e.g., anti-GFP and anti-HA) to detect the bait and co-immunoprecipitated protein.

qRT-PCR Analysis of this compound-Responsive Genes in Arabidopsis Roots

This protocol details the quantification of gene expression changes in response to this compound treatment.

Materials:

-

Arabidopsis seedlings

-

rac-GR24

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., BRC1, SMXL6, SMXL7, SMXL8) and reference genes (e.g., ACTIN2, UBQ10)

Procedure:

-

Plant Treatment: Grow Arabidopsis seedlings hydroponically or on plates. Treat with a specific concentration of rac-GR24 (e.g., 5 µM) or a mock control for a defined period (e.g., 3 hours).

-

RNA Extraction and DNase Treatment: Harvest root tissue, freeze in liquid nitrogen, and extract total RNA using a commercial kit. Perform an on-column or in-solution DNase I treatment to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of ~200-500 nM each), and diluted cDNA.

-

Perform the qPCR with a program such as: 95°C for 3 min, followed by 40 cycles of 95°C for 10 s and 60°C for 30 s.

-

Include a melt curve analysis to verify the specificity of the amplicons.

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

Root System Architecture Analysis

This protocol outlines the quantification of root phenotypes in response to this compound.

Materials:

-

Arabidopsis seeds

-

Square Petri dishes

-

MS medium with varying concentrations of rac-GR24 (e.g., 0, 1, 2.5, 5 µM)

-

Scanner or camera with a fixed setup

-

ImageJ software with the NeuronJ plugin or other root analysis software

Procedure:

-

Seedling Growth: Sterilize and sow seeds on vertical square plates containing MS medium with the desired this compound concentrations. Grow the seedlings in a controlled environment (e.g., 16h light/8h dark photoperiod).

-

Imaging: After a specific growth period (e.g., 8-10 days), scan or photograph the plates at high resolution.

-

Image Analysis with ImageJ:

-

Open the image in ImageJ.

-

Set the scale using a ruler included in the image.

-

Use the "Freehand Line" or "Segmented Line" tool to trace the primary root and each lateral root.

-

Measure the length of the traced lines ("Analyze" > "Measure").

-

Count the number of emerged lateral roots.

-

-

Data Calculation: Calculate parameters such as primary root length, number of lateral roots, and lateral root density (number of lateral roots per unit length of the primary root).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the this compound signaling pathway.

Conclusion

The this compound signaling pathway in Arabidopsis serves as a paradigm for understanding strigolactone perception and response in plants. The core components and their molecular interactions have been well-characterized, providing a solid foundation for further research. The experimental protocols detailed in this guide offer robust methods for investigating novel components, dissecting the regulatory networks, and exploring the physiological consequences of this signaling cascade. A thorough understanding of this pathway, facilitated by the quantitative data and workflows presented, is crucial for developing strategies to modulate plant architecture and improve crop resilience, and may offer insights for the development of novel agrochemicals or pharmaceuticals targeting similar signaling mechanisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. 4.7. Protein Interaction Assays [bio-protocol.org]

- 3. A Simple Protocol for Mapping the Plant Root System Architecture Traits [jove.com]

- 4. Strigolactone Signaling in Arabidopsis Regulates Shoot Development by Targeting D53-Like SMXL Repressor Proteins for Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strigolactones Regulate Plant Growth in Arabidopsis via Degradation of the DWARF53-Like Proteins SMXL6, 7, and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An histidine covalent receptor/butenolide complex mediates strigolactone perception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physiological Effects of the Synthetic Strigolactone Analog this compound on Root System Architecture in Arabidopsis: Another Belowground Role for Strigolactones? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Discovery and Synthesis of GR24 Compound: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating plant development and their interactions with the environment. Initially identified as germination stimulants for parasitic weeds of the Striga and Orobanche genera, they are now recognized for their diverse functions, including the control of shoot branching, root architecture, and the establishment of symbiotic relationships with arbuscular mycorrhizal fungi.[1][2][3] The low natural abundance and structural complexity of SLs have spurred the development of synthetic analogs to facilitate research into their biological functions and potential applications. Among these, GR24 has emerged as a widely used standard due to its high bioactivity and relative ease of synthesis.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of this compound, with a focus on experimental protocols and quantitative data.

Discovery and Development of this compound

The quest for potent germination stimulants for parasitic weeds led to the initial discovery of natural strigolactones.[4] However, their limited availability from natural sources necessitated the creation of synthetic alternatives. This compound was developed as a synthetic analog of strigol, one of the first identified strigolactones.[3] Its structure features a tricyclic lactone (the ABC rings) connected via an enol ether bridge to a butenolide ring (the D-ring), which is a common structural motif among canonical strigolactones.[5] The racemic mixture, often referred to as rac-GR24, is composed of two enantiomers, (+)-GR24 and (-)-GR24, which can elicit different physiological responses.[6] The (+)-enantiomer generally exhibits higher activity in plants, mimicking natural strigolactones, while the (-)-enantiomer can be perceived by a different receptor in some plant species.[7]

Synthesis of this compound

The synthesis of this compound has been the subject of extensive research, leading to several improved and enantioselective methods. A common approach for the synthesis of rac-GR24 involves the coupling of a tricyclic ABC-ring precursor with a D-ring precursor.

Chemical Structure and Stereoisomers

This compound is a racemic mixture of stereoisomers. The stereochemistry at the C2' position of the D-ring is crucial for its biological activity. The naturally occurring strigolactones typically have the (R)-configuration at this position. Synthetic this compound contains both (R)- and (S)-configured enantiomers. Furthermore, stereoisomers also exist based on the orientation of the C-ring.[8]

Experimental Protocols

Synthesis of racemic this compound (rac-GR24)

This protocol is a generalized representation of a common synthetic route.

Materials:

-

Starting materials for the ABC-ring and D-ring precursors (e.g., indanone derivatives and bromobutenolide)

-

Appropriate solvents (e.g., THF, DMF)

-

Reagents for condensation, reduction, and cyclization reactions (e.g., base, reducing agent)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Synthesis of the ABC-ring precursor: This multi-step process typically starts from a commercially available indanone derivative and involves condensation, reduction, and lactonization reactions to form the tricyclic core.

-

Synthesis of the D-ring precursor (bromobutenolide): This is often prepared from commercially available starting materials through a series of reactions including bromination.

-

Coupling of the ABC and D rings: The ABC-ring precursor is reacted with the bromobutenolide in the presence of a base (e.g., potassium tert-butoxide) in an anhydrous solvent like THF.[9]

-

Purification: The crude product is purified by silica gel column chromatography to yield rac-GR24.

Parasitic Seed Germination Assay

This assay is used to determine the efficacy of this compound in stimulating the germination of parasitic plant seeds.

Materials:

-

Parasitic plant seeds (e.g., Striga hermonthica, Orobanche cumana)

-

This compound stock solution (e.g., 1 mM in acetone)

-

Sterile distilled water

-

Glass fiber filter paper discs

-

Petri dishes

-

Growth chamber or incubator

Procedure:

-

Seed Sterilization and Preconditioning: Seeds are surface-sterilized (e.g., with a solution of sodium hypochlorite (B82951) and a surfactant) and then rinsed with sterile water. The sterilized seeds are spread on moist glass fiber filter paper in petri dishes and preconditioned in the dark at a specific temperature (e.g., 25-30°C) for a set period (e.g., 7-14 days) to become responsive to germination stimulants.[10]

-

Application of this compound: A dilution series of this compound is prepared in sterile water. A small volume of each concentration is applied to the preconditioned seeds. A solvent control (water with the same concentration of acetone (B3395972) as the highest this compound concentration) is also included.[9]

-

Incubation: The treated seeds are incubated in the dark at the appropriate temperature.

-

Germination Scoring: After a defined period (e.g., 2-7 days), the number of germinated seeds (radicle emergence) is counted under a dissecting microscope. Germination percentage is calculated for each concentration.[8]

Root Architecture Analysis

This protocol assesses the effect of this compound on primary root length and lateral root development in model plants like Arabidopsis thaliana.[11][12]

Materials:

-

Arabidopsis thaliana seeds (wild-type and relevant mutants)

-

Growth medium (e.g., Murashige and Skoog medium) solidified with agar (B569324) in petri dishes

-

This compound stock solution

-

Growth chamber with controlled light and temperature

-

Image analysis software

Procedure:

-

Seed Sterilization and Plating: Seeds are surface-sterilized and plated on the growth medium containing different concentrations of this compound. A mock control with the solvent is included.

-

Vernalization and Growth: The plates are vernalized at 4°C for a few days to synchronize germination and then transferred to a growth chamber with a defined light/dark cycle and temperature.

-

Data Collection: After a specific growth period (e.g., 7-14 days), the plates are scanned, and the primary root length and the number of lateral roots are measured using image analysis software.

-

Data Analysis: The average primary root length and lateral root density (number of lateral roots per unit of primary root length) are calculated for each treatment.

Mycorrhizal Fungi Hyphal Branching Assay

This assay evaluates the ability of this compound to stimulate hyphal branching in arbuscular mycorrhizal (AM) fungi.[13][14]

Materials:

-

Spores of an AM fungus (e.g., Gigaspora rosea)

-

Growth medium for fungi

-

This compound stock solution

-

Microscope

Procedure:

-

Spore Germination: Fungal spores are germinated in a suitable medium.

-

Application of this compound: Once the germ tubes have emerged and grown to a certain length, a solution of this compound at the desired concentration is added to the medium. A solvent control is also included.

-

Incubation: The cultures are incubated for a specific period to allow for hyphal growth and branching.

-

Observation and Quantification: The hyphae are observed under a microscope, and the number of branches per unit length of the hypha is counted.

Signaling Pathways and Mechanism of Action

Plant Strigolactone Signaling Pathway

In plants such as Arabidopsis, this compound is perceived by the α/β-hydrolase receptor DWARF14 (D14).[6] Upon binding of this compound, D14 undergoes a conformational change that allows it to interact with the F-box protein MAX2 (MORE AXILLARY GROWTH 2). This interaction leads to the recruitment of SUPPRESSOR OF MAX2 1-LIKE (SMXL) proteins, which are transcriptional repressors. The SCFMAX2 complex then ubiquitinates the SMXL proteins, targeting them for degradation by the 26S proteasome. The degradation of SMXL proteins relieves the repression of downstream target genes, leading to various physiological responses.[6]

Caption: this compound signaling pathway in plants.

Mechanism of Action in Mammalian Cells

Recent studies have revealed that this compound also exhibits biological activity in mammalian cells, including anti-cancer, anti-inflammatory, and antioxidant effects.[2][15]

-

Anti-inflammatory and Antioxidant Effects: this compound has been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[15] It may interfere with the binding of Keap1 and Nrf2, leading to the translocation of Nrf2 to the nucleus and the expression of antioxidant and detoxifying enzymes. This compound can also suppress the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-1 beta (IL-1β).[15]

Caption: this compound's anti-inflammatory and antioxidant mechanism.

Quantitative Data Summary

The following tables summarize quantitative data on the biological activity of this compound from various studies.

Table 1: Effect of this compound on Parasitic Plant Seed Germination

| Parasitic Plant Species | This compound Concentration | Germination (%) | EC50 | Reference(s) |

| Orobanche cumana | 1.0 x 10-8 M | 62.0 ± 9.1 | 5.1 ± 1.32–5.3 ± 1.44 x 10-8 M (rac-GR24) | [8] |

| Orobanche cumana | 1.0 x 10-6 M | 90.9 ± 3.8 | 5.1 ± 1.32–5.3 ± 1.44 x 10-8 M ((+)-GR24) | [8] |

| Striga hermonthica | 0.001 mg/L | 44 | Not specified | [10] |

Table 2: Effect of this compound on Plant Root System Architecture

| Plant Species | This compound Concentration | Effect on Primary Root Length | Effect on Lateral Root Density | Reference(s) |

| Arabidopsis thaliana | 1.25 µM | Increase | Not specified | [11] |

| Arabidopsis thaliana | 2.5 µM | Increase | Not specified | [11] |

| Arabidopsis thaliana | 5 µM | Decrease | Decrease | [11] |

| Arabidopsis thaliana | 10 µM | Decrease | Decrease | [11] |

| Medicago truncatula | 0.1 µM | No significant change | Decrease | [16] |

| Medicago truncatula | 2 µM | No significant change | Significant decrease | [16] |

Table 3: Cytotoxic Activity of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference(s) |

| MDA-MB-436 | Triple-negative breast cancer | 17.2 µM (5.2 ppm) | [2] |

| MDA-MB-231 | Triple-negative breast adenocarcinoma | 18.8 µM (5.7 ppm) | [2] |

| MCF-7 | Hormone-dependent breast adenocarcinoma | 18.8 µM (5.7 ppm) | [2] |

Conclusion

This compound has proven to be an invaluable tool for elucidating the multifaceted roles of strigolactones in plant biology and for exploring their potential applications in agriculture and medicine. Its well-established synthesis and potent biological activity make it a cornerstone for research in this field. The diverse mechanisms of action of this compound, from regulating plant architecture to modulating inflammatory responses in mammalian cells, highlight the broad-reaching impact of this synthetic compound. Further research into the structure-activity relationships of this compound and its derivatives will undoubtedly open new avenues for the development of novel agrochemicals and therapeutic agents.

References

- 1. Synthetic Strigolactone this compound Improves Arabidopsis Somatic Embryogenesis through Changes in Auxin Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multifaceted assessment of strigolactone this compound and its derivatives: from anticancer and antidiabetic activities to antioxidant capacity and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Studies of Strigolactone-Related Molecules for Branching Inhibition in Garden Pea: Molecule Design for Shoot Branching - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Synthesis of Analogs of Strigolactones and Evaluation of Their Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound, A Synthetic Strigolactone Analog, and Light Affect the Organization of Cortical Microtubules in Arabidopsis Hypocotyl Cells [frontiersin.org]

- 7. Strigolactone Hormones and Their Stereoisomers Signal through Two Related Receptor Proteins to Induce Different Physiological Responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of New Halogenated this compound Analogs as Germination Promotors for Orobanche cumana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Synthesis and Evaluation of New Halogenated this compound Analogs as Germination Promotors for Orobanche cumana [frontiersin.org]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. academic.oup.com [academic.oup.com]

- 12. Physiological effects of the synthetic strigolactone analog this compound on root system architecture in Arabidopsis: another belowground role for strigolactones? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound, a Synthetic Analog of Strigolactones, Stimulates the Mitosis and Growth of the Arbuscular Mycorrhizal Fungus Gigaspora rosea by Boosting Its Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound, a synthetic analog of strigolactones, stimulates the mitosis and growth of the arbuscular mycorrhizal fungus Gigaspora rosea by boosting its energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a synthetic analog of Strigolactones, alleviates inflammation and promotes Nrf2 cytoprotective response: In vitro and in silico evidences [acikerisim.comu.edu.tr]

- 16. researchgate.net [researchgate.net]

The Effects of GR24 on Seed Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the multifaceted effects of GR24, a synthetic strigolactone analog, on the process of seed germination. Strigolactones have emerged as a critical class of phytohormones that not only regulate various aspects of plant development but also play a pivotal role in mediating responses to environmental cues. This document details the molecular mechanisms, signaling pathways, and physiological responses initiated by this compound, with a particular focus on its role in alleviating abiotic stress and its intricate crosstalk with other key plant hormones. Quantitative data from various studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of signaling pathways using the Graphviz DOT language are provided to facilitate further research and application in agricultural and pharmaceutical contexts.

Introduction

Seed germination is a fundamental and vulnerable stage in the life cycle of higher plants, marking the transition from a dormant state to active growth. The successful completion of germination is tightly regulated by a complex interplay of endogenous hormonal signals and external environmental factors. Strigolactones (SLs), a class of carotenoid-derived phytohormones, were initially identified as germination stimulants for parasitic weeds of the genera Striga and Orobanche[1]. However, subsequent research has revealed their broader hormonal roles in non-parasitic plants, including the regulation of shoot branching, root architecture, and responses to abiotic stress[1][2].

This compound is a widely used synthetic analog of strigolactones that has been instrumental in elucidating the physiological and molecular functions of this hormone class. Its application has been shown to promote seed germination, particularly under stressful conditions such as high salinity, drought, and unfavorable temperatures[3][4]. This guide will delve into the core mechanisms by which this compound influences seed germination, providing a technical resource for researchers in plant biology, agronomy, and drug development.

Molecular Perception and Signaling Pathways

The perception of this compound and the subsequent signal transduction cascade are central to its effects on seed germination. The primary signaling pathway involves a trio of key protein components: KARRIKIN-INSENSITIVE 2 (KAI2), MORE AXILLARY GROWTH 2 (MAX2), and SUPPRESSOR OF MAX2 1 (SMAX1) or SMAX1-LIKE (SMXL) proteins.

The KAI2/D14 Receptor Complex

This compound is perceived by the α/β-hydrolase receptor KAI2, which is a paralog of the strigolactone receptor DWARF14 (D14)[5][6]. While D14 is the primary receptor for endogenous strigolactones that regulate shoot branching, KAI2 is more attuned to karrikins (smoke-derived germination stimulants) and certain stereoisomers of this compound, playing a more prominent role in seed germination[5][7]. The racemic mixture of this compound contains stereoisomers that can activate both D14 and KAI2 signaling pathways, which has led to some ambiguity in earlier studies[7]. The non-natural stereoisomer, GR24ent-5DS, appears to preferentially activate the KAI2 signaling pathway[6][7].

The SCFMAX2 Complex and SMAX1/SMXL Degradation

Upon binding of this compound to KAI2, the receptor undergoes a conformational change that facilitates its interaction with the F-box protein MAX2[5]. MAX2 is a component of a Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, denoted as SCFMAX2[5]. This complex then targets the transcriptional repressors SMAX1 and SMXL2 for ubiquitination and subsequent degradation by the 26S proteasome[5][8][9]. The degradation of these repressors relieves the inhibition of downstream genes that are essential for promoting seed germination[5].

The Role of HY5 in Thermoinhibition

Under conditions of thermal stress (thermoinhibition), this compound promotes seed germination through a pathway that involves the transcription factor ELONGATED HYPOCOTYL 5 (HY5)[3][10]. HY5 is a key regulator of light signaling, but it also plays a crucial role in integrating hormonal and environmental signals during germination. Studies have shown that this compound treatment increases both the mRNA and protein levels of HY5 in thermoinhibited seeds[3][10]. Genetic analyses suggest that this HY5-dependent pathway is independent of the canonical MAX2 signaling pathway, indicating that this compound can act through multiple mechanisms to promote germination under stress[3][10][11].

Crosstalk with Other Phytohormones

The regulation of seed germination by this compound is not an isolated process but involves intricate crosstalk with other major phytohormones, primarily abscisic acid (ABA) and gibberellins (B7789140) (GA).

Antagonism with Abscisic Acid (ABA)

ABA is a key hormone that induces and maintains seed dormancy and inhibits germination, particularly under stress conditions. This compound has been shown to counteract the effects of ABA. For instance, during thermoinhibition, this compound treatment leads to a decrease in endogenous ABA levels in imbibed seeds[12]. This reduction in ABA is often associated with the downregulation of ABA biosynthesis genes, such as 9-cis-epoxycarotenoid dioxygenase 9 (NCED9)[12].

Synergy with Gibberellins (GA)

Gibberellins are well-known promoters of seed germination, acting antagonistically to ABA. This compound treatment can enhance GA signaling. In thermoinhibited Arabidopsis seeds, this compound application leads to an increase in the levels of bioactive GA4[12]. This is correlated with an upregulation of GA biosynthesis genes, such as GA3ox2[12]. The overall effect of this compound is a shift in the ABA/GA ratio in favor of germination.

Quantitative Data on this compound Effects

The following tables summarize quantitative data from various studies on the effect of this compound on seed germination across different plant species and conditions.

Table 1: Effect of this compound Concentration on Seed Germination of Parasitic Plants

| Plant Species | This compound Concentration | Germination Rate (%) | Reference |

| Orobanche cumana | 1.0 x 10-6 M | 90.9 ± 3.8 | [7] |

| 1.0 x 10-8 M | 62.0 ± 9.1 | [7] | |

| Orobanche ramosa | 1 mg L-1 | ~90 | [9] |

| 0.001 mg L-1 | ~20 | [9] | |

| Striga hermonthica | 1 µM | 64 | [2] |

| 0.1 µM | 66 | [2] | |

| 0.5 nM | ~50 (control for inhibitor) | [4] | |

| 1 nM | ~60 (control for inhibitor) | [4] |

Table 2: Effect of this compound on Seed Germination under Abiotic Stress

| Plant Species | Stress Condition | This compound Concentration | Germination Rate (%) | Reference |

| Arabidopsis thaliana | Thermoinhibition (32°C) | 20 µM | ~70 | [13] |

| Thermoinhibition (34°C) | 20 µM | ~60 | [13] | |

| Tomato | Normal | 0.20 µM | Increased by 21.63% vs control | [14] |

| Witchweed | 2,4-D (10 µM) | 0.001 ppm | 5 | [15] |

Table 3: Hormonal Changes Induced by this compound during Thermoinhibition in Arabidopsis

| Hormone | Condition | This compound Treatment (20 µM) | Change in Hormone Level | Reference |

| ABA | 32°C for 24h | + | Decrease | [12] |

| GA4 | 32°C for 24h | + | Increase | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for key experiments related to the effects of this compound on seed germination.

General Seed Germination Assay with this compound

This protocol is a generalized procedure for assessing the effect of this compound on the germination of non-parasitic seeds like Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile distilled water

-

70% (v/v) ethanol (B145695)

-

1% (v/v) sodium hypochlorite (B82951) solution with 0.1% SDS

-

Petri dishes (6 cm)

-

Sterile filter paper

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: a. Place approximately 50-100 seeds in a 1.5 mL microcentrifuge tube. b. Add 1 mL of 70% ethanol and vortex briefly. Let it sit for 2-5 minutes. c. Carefully remove the ethanol. d. Add 1 mL of 1% sodium hypochlorite solution with 0.1% SDS. Vortex and incubate for 10 minutes with occasional mixing. e. Remove the sterilization solution and wash the seeds 4-5 times with sterile distilled water.

-

Plating: a. Place two layers of sterile filter paper in each Petri dish. b. Prepare different concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in sterile water. Include a mock control with the same concentration of DMSO as in the highest this compound treatment. c. Add 2-3 mL of the respective this compound or control solution to each Petri dish to saturate the filter paper. d. Evenly spread the sterilized seeds on the filter paper.

-

Stratification and Incubation: a. Seal the Petri dishes with parafilm. b. For Arabidopsis, stratify the seeds by incubating them at 4°C in the dark for 2-3 days to break dormancy and synchronize germination. c. Transfer the plates to a growth chamber set to standard conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

-

Data Collection: a. Score germination daily for 7 days. A seed is considered germinated when the radicle has fully emerged from the seed coat. b. Calculate the germination percentage for each treatment and time point.

Thermoinhibition Assay in Arabidopsis

This protocol is designed to study the effect of this compound in alleviating high-temperature-induced germination inhibition.

Materials:

-

Same as the general germination assay.

Procedure:

-

Seed Sterilization and Plating: Follow steps 1 and 2 from the general germination assay protocol. The this compound concentration is typically around 20 µM for this assay.

-

Incubation: a. After plating, directly transfer the sealed Petri dishes to a growth chamber set at an inhibitory high temperature (e.g., 32°C or 34°C for Arabidopsis Col-0) under continuous light or a long-day photoperiod. b. Include a control set of plates incubated at an optimal temperature (e.g., 22°C).

-

Data Collection: a. Score germination daily for 7-10 days. b. Compare the germination rates between the mock-treated and this compound-treated seeds at the inhibitory temperature.

Measurement of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) in germinating seeds.

Materials:

-

Germinated seeds/seedlings from control and this compound treatments

-

Liquid nitrogen

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM EDTA)

-

Bradford reagent for protein quantification

-

Spectrophotometer

-

Reagents for specific enzyme assays (e.g., nitroblue tetrazolium for SOD, hydrogen peroxide for CAT, ascorbic acid for APX).

Procedure:

-

Protein Extraction: a. Harvest a known weight of seeds/seedlings (e.g., 100 mg) at a specific time point after germination induction. b. Immediately freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. c. Add ice-cold extraction buffer and continue to homogenize. d. Transfer the homogenate to a microcentrifuge tube and centrifuge at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes. e. Collect the supernatant, which contains the crude protein extract.

-

Protein Quantification: a. Determine the total protein concentration in the extract using the Bradford assay or a similar method.

-

Enzyme Activity Assays: a. SOD Activity: This is often measured by its ability to inhibit the photoreduction of nitroblue tetrazolium (NBT)[2]. The reaction mixture typically contains the protein extract, NBT, riboflavin, and methionine. The absorbance is read at 560 nm. b. CAT Activity: This is determined by monitoring the decomposition of hydrogen peroxide (H2O2)[2]. The decrease in absorbance at 240 nm is measured over time in a reaction mixture containing the protein extract and H2O2 in a suitable buffer. c. APX Activity: This is measured by the decrease in absorbance at 290 nm due to the oxidation of ascorbate[2]. The reaction mixture includes the protein extract, ascorbic acid, and H2O2.

-

Data Analysis: a. Calculate the specific activity of each enzyme (units per mg of protein) and compare the activities between control and this compound-treated samples.

Conclusion and Future Directions

The synthetic strigolactone this compound is a powerful tool for investigating the hormonal regulation of seed germination. Its application promotes germination, particularly under abiotic stress, through complex signaling networks. The core KAI2-MAX2-SMAX1/SMXL pathway, along with the independent HY5-mediated response to thermal stress, highlights the versatility of this compound signaling. Furthermore, the intricate crosstalk with ABA and GA pathways positions this compound as a key modulator of the hormonal balance that ultimately determines the fate of a seed.

For researchers and drug development professionals, understanding these mechanisms opens up avenues for agricultural and biotechnological applications. The development of novel, more potent, or specific this compound analogs could lead to new strategies for:

-

Improving crop resilience and germination rates in challenging environments.

-

Developing "suicidal germination" agents to control parasitic weeds by inducing their germination in the absence of a host.

-

Modulating plant growth and development for enhanced yield and quality.

Future research should focus on further dissecting the downstream targets of the this compound signaling pathways, exploring the full extent of its hormonal crosstalk, and translating the fundamental knowledge gained from model organisms into practical applications for a wide range of crop species.

References

- 1. Protocols Plant Genes [bio.purdue.edu]

- 2. scielo.br [scielo.br]

- 3. HY5 is involved in strigolactone-dependent seed germination in Arabidopsis | Semantic Scholar [semanticscholar.org]

- 4. Rational design of Striga hermonthica-specific seed germination inhibitors - PMC [pmc.ncbi.nlm.nih.gov]